3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime
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Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a methoxybenzaldehyde moiety, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between diazo compounds and alkynyl bromides, yielding 3,5-diaryl-4-bromo-1H-pyrazoles.
Substitution Reactions:
Attachment of the Benzaldehyde Moiety: This step involves the reaction of the substituted pyrazole with 4-methoxybenzaldehyde under basic conditions to form the desired intermediate.
Oxime Formation: The final step is the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the oxime group can yield the corresponding amine, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Nitrile Oxides: Formed from the oxidation of the oxime group.
Amines: Resulting from the reduction of the oxime group.
Substituted Pyrazoles: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the design of new materials with specific electronic or magnetic properties.
Biological Studies: The compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets.
Mechanism of Action
The mechanism by which 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways.
Metal Complexation: The oxime and pyrazole groups can coordinate with metal ions, forming stable complexes that can be used in catalysis or materials science.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the bromine and benzaldehyde moieties.
4-Methoxybenzaldehyde Oxime: Lacks the pyrazole ring but contains the benzaldehyde and oxime groups.
4-Bromo-3,5-dimethyl-1H-pyrazole: Contains the bromine and dimethyl groups but lacks the benzaldehyde and oxime functionalities.
Uniqueness
The presence of both the pyrazole ring and the oxime group allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
(NE)-N-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-12-6-11(7-16-19)4-5-13(12)20-3/h4-7,19H,8H2,1-3H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJQJSTSYQBML-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/O)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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